molecular formula C20H19NO3S B344673 2-((4-Methoxynaphthalen-1-yl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 865591-52-2

2-((4-Methoxynaphthalen-1-yl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B344673
CAS No.: 865591-52-2
M. Wt: 353.4g/mol
InChI Key: BIDFHSDDERSIPM-UHFFFAOYSA-N
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Description

2-((4-Methoxynaphthalen-1-yl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound consists of a tetrahydroisoquinoline core substituted with a methoxynaphthyl sulfonyl group, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Methoxynaphthalen-1-yl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common method includes the sulfonylation of 1,2,3,4-tetrahydroisoquinoline with 4-methoxynaphthalene-1-sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-((4-Methoxynaphthalen-1-yl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

    Oxidation: 2-((4-Hydroxynaphthalen-1-yl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline.

    Reduction: 2-((4-Methoxynaphthalen-1-yl)thio)-1,2,3,4-tetrahydroisoquinoline.

    Substitution: 2-((4-Substituted-naphthalen-1-yl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline.

Scientific Research Applications

2-((4-Methoxynaphthalen-1-yl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-Methoxynaphthalen-1-yl)sulfonyl)piperazine
  • 1-((4-Methoxynaphthalen-1-yl)sulfonyl)-2-methyl-2,3-dihydro-1H-indole

Uniqueness

Compared to similar compounds, 2-((4-Methoxynaphthalen-1-yl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline stands out due to its tetrahydroisoquinoline core, which provides additional sites for chemical modification and potential biological activity. The presence of the methoxynaphthyl sulfonyl group further enhances its chemical stability and reactivity, making it a versatile compound for various applications.

Properties

IUPAC Name

2-(4-methoxynaphthalen-1-yl)sulfonyl-3,4-dihydro-1H-isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3S/c1-24-19-10-11-20(18-9-5-4-8-17(18)19)25(22,23)21-13-12-15-6-2-3-7-16(15)14-21/h2-11H,12-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIDFHSDDERSIPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCC4=CC=CC=C4C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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